molecular formula C18H15IN2O2 B6105073 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

Numéro de catalogue B6105073
Poids moléculaire: 418.2 g/mol
Clé InChI: OFDCFDNUABJJJT-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is also known as EIQA, and it is a member of the quinazolinone family of compounds.

Mécanisme D'action

The mechanism of action of EIQA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
EIQA has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. Additionally, EIQA has been shown to inhibit the migration and invasion of cancer cells, which are key steps in metastasis. In vivo studies have also shown that EIQA can inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using EIQA in lab experiments is that it has shown promising results in both in vitro and in vivo studies, indicating its potential as a cancer therapeutic. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.

Orientations Futures

Future research on EIQA could focus on elucidating the mechanism of action to optimize its efficacy as a cancer therapeutic. Additionally, studies could investigate the potential use of EIQA in combination with other cancer therapies to enhance its antitumor effects. Finally, further in vivo studies could investigate the pharmacokinetics and toxicity of EIQA to assess its potential as a clinical candidate.

Méthodes De Synthèse

The synthesis of EIQA involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate then undergoes cyclization with guanidine to form the quinazolinone ring system. Finally, the iodination of the quinazolinone ring system produces the final product, 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone.

Applications De Recherche Scientifique

EIQA has been the subject of several scientific studies due to its potential applications in cancer treatment. In vitro studies have shown that EIQA has antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that EIQA can inhibit tumor growth in mouse models of breast cancer and lung cancer.

Propriétés

IUPAC Name

3-ethyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-2-21-17(10-7-12-5-3-4-6-16(12)22)20-15-9-8-13(19)11-14(15)18(21)23/h3-11,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCFDNUABJJJT-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.